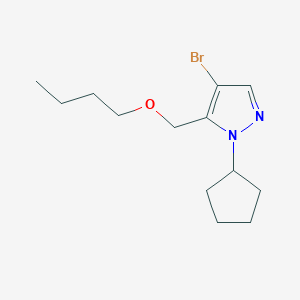![molecular formula C14H18BrNO4 B2821456 2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 887913-67-9](/img/structure/B2821456.png)
2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, also known as Boc-3-Bromo-L-Phenylalanine, is a synthetic amino acid derivative that has been widely used in scientific research. This compound is a key building block in the synthesis of various peptides and proteins, and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
Electrophilic Building Blocks for Enantiomerically Pure Compounds
- The preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds is crucial. For instance, bromination reactions of cyclic acetals derived from α-amino acids, leading to products that can be converted into chiral derivatives of pyruvic acid and other acids, showcase the versatility of brominated intermediates in synthesizing complex molecules (Zimmermann & Seebach, 1987).
Synthesis of Potential Antimicrobial Agents
- Brominated phenyl derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of brominated compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Catalysis and CO2 Reduction
- Research on catalysis, particularly the electrochemical reduction of carbon dioxide by iron(0) porphyrins, highlights the synergistic effect of weak Brönsted acids in improving catalysis efficiency, which is pivotal for environmental chemistry and sustainable energy applications (Bhugun, Lexa, & Savéant, 1996).
properties
IUPAC Name |
2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-6-5-7-10(15)8-9/h5-8H,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJYPIJGLYNHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-ynamide](/img/structure/B2821373.png)
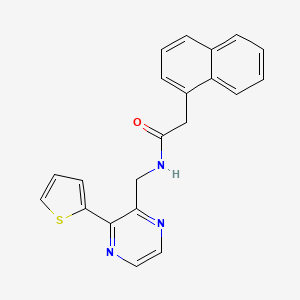
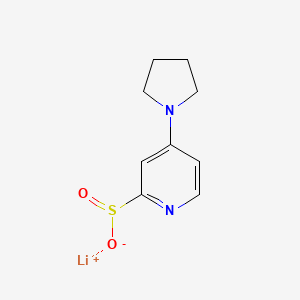
![2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2821379.png)
![Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2821382.png)
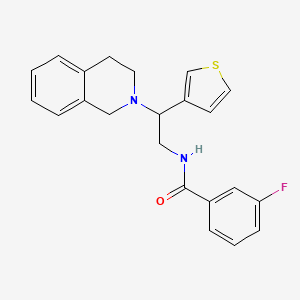
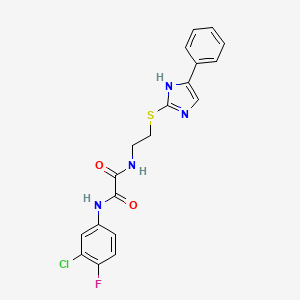

![7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2821387.png)

![Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2821391.png)
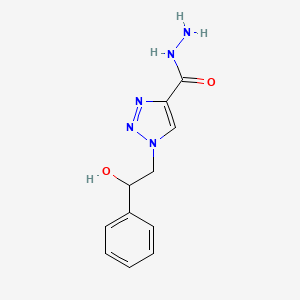
![tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B2821395.png)
